molecular formula C8H6F2N2 B15314364 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile

Cat. No.: B15314364
M. Wt: 168.14 g/mol
InChI Key: GKLVLKPEJCFDPC-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H6F2N2. It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a nitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted pyridines. These derivatives can have different properties and applications compared to the parent compound.

Scientific Research Applications

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is utilized in a wide range of scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)pyridine-3-carbonitrile
  • 2-(1,1-Difluoroethyl)pyridine-5-carbonitrile
  • 2-(1,1-Difluoroethyl)pyridine-2-carbonitrile

Uniqueness

2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the difluoroethyl and nitrile groups can affect the compound’s overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H6F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,1H3

InChI Key

GKLVLKPEJCFDPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)(F)F

Origin of Product

United States

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